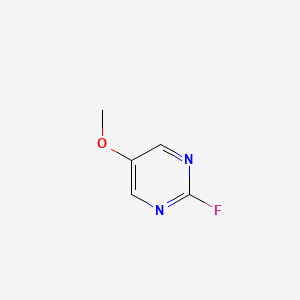![molecular formula C6H10ClN3O2 B6166893 5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride CAS No. 1033708-73-4](/img/new.no-structure.jpg)
5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride is a unique organic compound known for its potential applications in various scientific fields. This compound features a pyrrolidine ring and an oxadiazole ring, making it structurally interesting and chemically versatile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride typically involves multi-step organic reactions. A common method includes:
Formation of the Pyrrolidine Ring: : The initial step might involve the cyclization of a suitable precursor to form the pyrrolidine ring. This can be done under basic conditions, using reagents such as sodium or potassium carbonate.
Oxadiazole Formation: : The next step involves the formation of the oxadiazole ring through the reaction of the pyrrolidine intermediate with a carbonyldiimidazole reagent under anhydrous conditions.
Hydrochloride Addition: : The final step is the addition of hydrochloric acid to yield the hydrochloride salt form of the compound.
Industrial Production Methods
For large-scale production, this compound could be synthesized using a continuous flow reactor to ensure consistent product quality and yield. This method would also involve rigorous purification steps, including recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : 5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions might involve hydrogenation, where catalysts such as palladium on carbon (Pd/C) are used.
Substitution: : This compound can participate in nucleophilic substitution reactions. For example, reacting with halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Hydrogen gas with a Pd/C catalyst.
Substitution: : Alkyl halides or aryl halides under reflux conditions.
Major Products
The products of these reactions can vary. Oxidation may yield oxidized derivatives, reduction can produce fully hydrogenated products, and substitution could result in various functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride serves as a building block in organic synthesis. It is utilized in the development of novel compounds with potential pharmacological activities.
Biology
In biological research, this compound is often used as a reference standard in the study of pyrrolidine and oxadiazole derivatives. Its interactions with biological macromolecules can provide insights into protein-ligand interactions.
Medicine
Medically, it holds promise as a scaffold for the development of new therapeutic agents, particularly in targeting neurological pathways.
Industry
Industrially, this compound can be employed in the synthesis of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action for 5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride involves its interaction with specific molecular targets. These might include enzymes or receptors where the compound acts as a modulator. Its unique structure allows it to fit into active sites of enzymes, inhibiting or activating specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidinone Derivatives: : Compounds like N-acylpyrrolidinones.
Oxadiazole Derivatives: : Compounds such as 1,2,4-oxadiazole derivatives.
Hydrochloride Salts: : Similar compounds include various hydrochloride salts of heterocyclic compounds.
Uniqueness
This compound's ability to participate in diverse chemical reactions and its application across multiple scientific disciplines makes it a highly valuable and versatile substance in both research and industry.
Propriétés
Numéro CAS |
1033708-73-4 |
|---|---|
Formule moléculaire |
C6H10ClN3O2 |
Poids moléculaire |
191.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-trichloropyrido[3,4-d]pyrimidine](/img/structure/B6166835.png)

